2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde
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Overview
Description
2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde is an organic compound with the molecular formula C8H4F4O. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of a suitable precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the trifluoromethylation of a fluoro-substituted benzaldehyde using trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzoic acid.
Reduction: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets within proteins . This binding can modulate the activity of the target proteins, leading to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)benzaldehyde
- 2-Fluoro-4-(trifluoromethyl)phenylacetic acid
Comparison: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde is unique due to the presence of both fluoro and trifluoromethyl groups on the benzaldehyde core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher lipophilicity and metabolic stability, making it a valuable scaffold for drug design and material science applications .
Properties
Molecular Formula |
C14H8F4O |
---|---|
Molecular Weight |
268.21 g/mol |
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H8F4O/c15-13-7-10(14(16,17)18)5-6-12(13)11-4-2-1-3-9(11)8-19/h1-8H |
InChI Key |
SIHFNYZDNVEJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
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